molecular formula C16H17F2N3 B5660882 1-(2,4-difluorobenzyl)-4-(2-pyridinyl)piperazine

1-(2,4-difluorobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5660882
M. Wt: 289.32 g/mol
InChI Key: ZEUTWELMFYAPHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds often involves multi-step processes including reductive amination, amide hydrolysis, and N-alkylation. The structures of intermediates and the target compounds are typically confirmed using NMR and mass spectrometry techniques. For instance, the synthesis of a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, demonstrates the complexity and specificity of reactions required to achieve these types of structures (Yang Fang-wei, 2013).

Molecular Structure Analysis

Crystal structure analysis can reveal the conformational details of piperazine derivatives. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime shows the molecule's nonplanar nature and how the pyridine ring aligns with the benzene ring, highlighting the importance of molecular geometry in understanding the compound's interactions and potential reactivity (Xue Si-jia, 2011).

Chemical Reactions and Properties

The reactivity of piperazine compounds with various functional groups leads to the formation of a wide array of derivatives, each possessing unique biological activities. For instance, derivatives synthesized from 2,6-difluoropyridine by directed ortho metallation and displacement of fluorine have shown to act as selective serotonin re-uptake inhibitors, indicating the versatile nature of piperazine compounds in chemical synthesis and drug design (G. Shutske, J. Roehr, 1997).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can significantly affect a compound's application in drug formulation. Although specific data on 1-(2,4-difluorobenzyl)-4-(2-pyridinyl)piperazine are not provided here, similar compounds' analyses indicate the critical role these properties play in determining the compound's suitability for further development.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are central to the compound's potential as a therapeutic agent. Piperazine derivatives' ability to interact with dopamine receptors, for example, points to their potential utility in addressing disorders related to the dopaminergic system (Yingfang He et al., 2017).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3/c17-14-5-4-13(15(18)11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUTWELMFYAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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